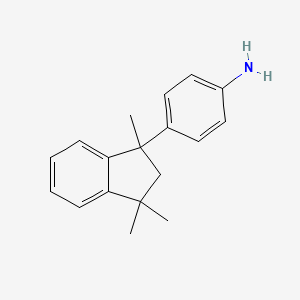
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is a chemical compound with the molecular formula C18H21N It is characterized by the presence of an aniline group attached to a 1,3,3-trimethyl-2,3-dihydro-1H-inden-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline typically involves the reaction of 4-aminophenylboronic acid with 1,3,3-trimethylindane-1-aldehyde, followed by a reduction step to yield the target compound . The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reaction pathways as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and can be used to prepare more complex molecules.
Biology: The compound can be used as a fluorescent dye for biological imaging and analysis.
Wirkmechanismus
The mechanism of action of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The trimethylindane moiety may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,3,3-trimethylindane: Similar in structure but lacks the aniline group.
1,1,3-Trimethyl-3-phenylindane: Another structurally related compound with different functional groups.
2,3-Dihydro-1,4,7-trimethyl-1H-indene: Shares the indene core but has different substituents.
Uniqueness
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is unique due to the presence of both the aniline group and the trimethylindane moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
93369-00-7 |
|---|---|
Molekularformel |
C18H21N |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
4-(1,3,3-trimethyl-2H-inden-1-yl)aniline |
InChI |
InChI=1S/C18H21N/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)16-7-5-4-6-15(16)17/h4-11H,12,19H2,1-3H3 |
InChI-Schlüssel |
HXFFHXQUWZQCOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC=CC=C21)(C)C3=CC=C(C=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)
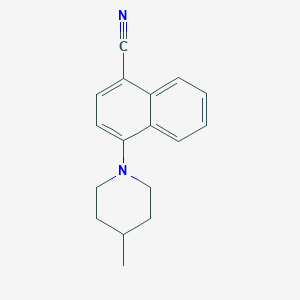

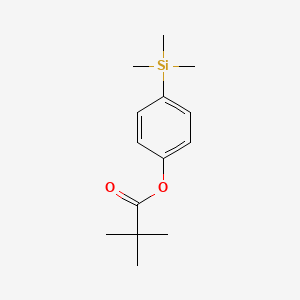
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)
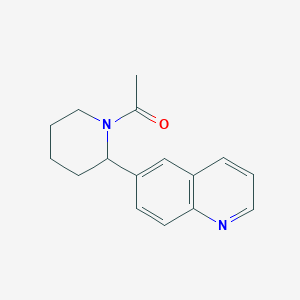
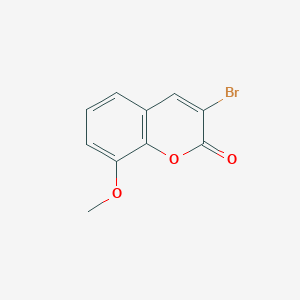
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)

![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)

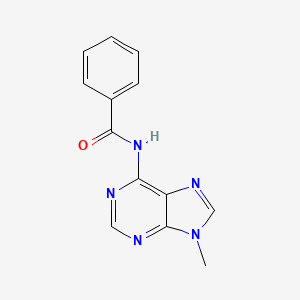
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
